3,5-Dibromo-2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
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Overview
Description
3,5-Dibromo-2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C15H9Br2ClN4O and a molecular weight of 456.526. This compound is known for its unique structure, which includes both bromine and chlorine atoms, making it a valuable compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 4-chloro-1-phthalazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- 3,5-Dibromo-2-hydroxybenzaldehyde (1,2,4)triazolo(3,4-a)phthalazin-6-ylhydrazone
- 2-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
Uniqueness
3,5-Dibromo-2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H9Br2ClN4O |
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Molecular Weight |
456.52 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[(4-chlorophthalazin-1-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C15H9Br2ClN4O/c16-9-5-8(13(23)12(17)6-9)7-19-21-15-11-4-2-1-3-10(11)14(18)20-22-15/h1-7,23H,(H,21,22)/b19-7+ |
InChI Key |
HERTXHNRYCWNOS-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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